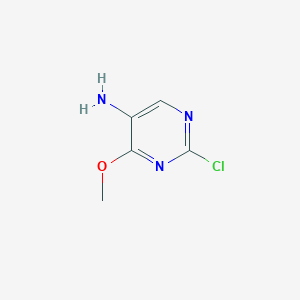

2-Chloro-4-methoxypyrimidin-5-amine

概要

説明

2-Chloro-4-methoxypyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 . It is a solid substance that is stored in a refrigerator . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The ring is substituted with a chlorine atom at position 2, a methoxy group (-OCH3) at position 4, and an amine group (-NH2) at position 5 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 159.57 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

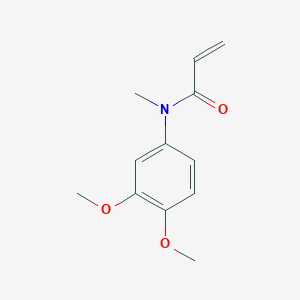

EGFR Kinase Inhibitors

“2-Chloro-4-methoxypyrimidin-5-amine” is used in the design and synthesis of aminopyrimidine derivatives, which act as novel EGFR L858R/T790M kinase inhibitors against non-small-cell lung cancer (NSCLC) . These inhibitors are particularly effective against drug-resistance mutations, including the gatekeeper T790M mutation .

Anti-Proliferative Effect

The compound derived from “this compound” has shown remarkable inhibitory activity against EGFR L858R/T790M (IC 50 =15±1.8 nM) and anti-proliferative effect against H1975 cells (IC 50 =166.43±14.45 nM) . This suggests its potential use in cancer treatment.

Apoptosis Promotion

The compound also promotes apoptosis in H1975 cells, confirming its potent efficacy . This could be beneficial in the treatment of certain types of cancer where promoting apoptosis could help control the spread of the disease.

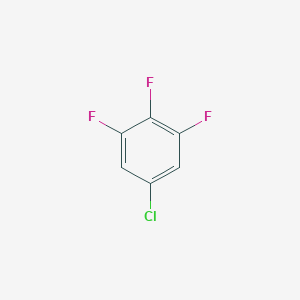

Regioselective Synthesis

“this compound” is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . This process is highly regioselective, favoring the formation of C-4 substituted products .

Chromatographic Separations

The compound is used in capillary electrochromatographic separations of pyrimidine derivatives . This application is particularly useful in analytical chemistry for the separation and analysis of complex mixtures.

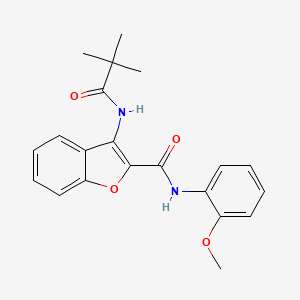

Imidazo[4,5-b]pyridine Skeleton Construction

“this compound” is used in the rapid construction of an imidazo[4,5-b]pyridine skeleton . This is a key structure in many pharmaceutical compounds, suggesting its potential use in drug synthesis .

Safety and Hazards

This compound is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers The search results include references to several papers related to 2-Chloro-4-methoxypyrimidin-5-amine . These papers discuss various aspects of the compound, including its synthesis, structure, and potential applications. For a detailed analysis of these papers, it would be best to access and review them individually.

作用機序

Target of Action

The primary targets of 2-Chloro-4-methoxypyrimidin-5-amine are currently unknown .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other pyrimidine derivatives, it may interact with biological macromolecules such as proteins or nucleic acids, potentially influencing cellular processes .

Pharmacokinetics

As a small molecule, it may be absorbed in the gastrointestinal tract if orally administered, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

2-chloro-4-methoxypyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-4-3(7)2-8-5(6)9-4/h2H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTZBKYSXZSBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)

![8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2998962.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2998963.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline](/img/structure/B2998972.png)

![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2998979.png)